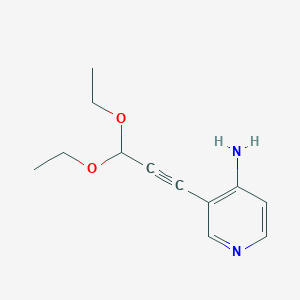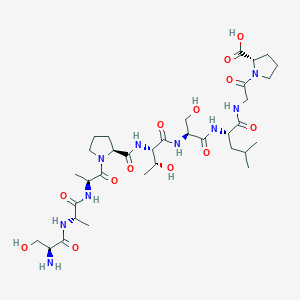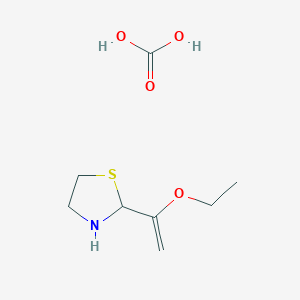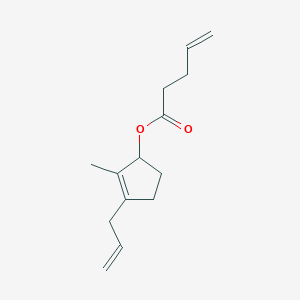![molecular formula C10H17NO4 B12587835 L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- CAS No. 553636-70-7](/img/structure/B12587835.png)
L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- is a chemical compound that belongs to the class of amino acid derivatives It is a modified form of L-valine, an essential amino acid, with additional functional groups that impart unique properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- typically involves a multi-step chemical process. One common method starts with L-valine, which is reacted with methylamine to produce N-methyl-L-valine. This intermediate is then reacted with 2-propenyloxycarbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function .
類似化合物との比較
Similar Compounds
N-Methyl-L-valine: A closely related compound with similar structural features but lacking the 2-propenyloxycarbonyl group.
L-Valine methyl ester: Another derivative of L-valine with different functional groups.
Uniqueness
L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
553636-70-7 |
|---|---|
分子式 |
C10H17NO4 |
分子量 |
215.25 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[methyl(prop-2-enoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-5-6-15-10(14)11(4)8(7(2)3)9(12)13/h5,7-8H,1,6H2,2-4H3,(H,12,13)/t8-/m0/s1 |
InChIキー |
MGQVBEFEZMYUQR-QMMMGPOBSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC=C |
正規SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12587774.png)
![2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587789.png)
![5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12587792.png)


![({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene](/img/structure/B12587810.png)
![N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B12587812.png)
![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)
![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)


![[1,3]Oxazolo[4,5-C]quinolin-4-amine](/img/structure/B12587841.png)
![1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-](/img/structure/B12587845.png)
